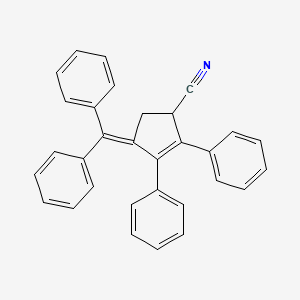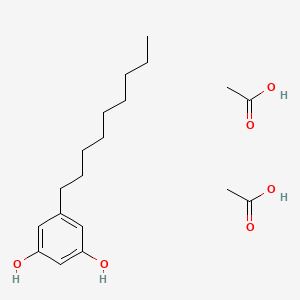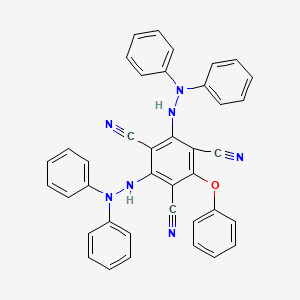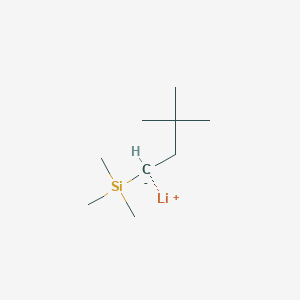
lithium;3,3-dimethylbutyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3,3-dimethylbutyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to a 3,3-dimethylbutyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-dimethylbutyl(trimethyl)silane typically involves the reaction of 3,3-dimethylbutyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive lithium species. The general reaction scheme is as follows:
3,3-dimethylbutyl lithium+trimethylsilyl chloride→this compound+lithium chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3,3-dimethylbutyl(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be used in the presence of catalysts such as palladium or nickel.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium atom.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Lithium;3,3-dimethylbutyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which lithium;3,3-dimethylbutyl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the 3,3-dimethylbutyl group.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Lithium;3,3-dimethylbutyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group. This combination provides the compound with unique reactivity and stability, making it useful in a variety of chemical transformations and applications.
Propriétés
Numéro CAS |
61540-28-1 |
|---|---|
Formule moléculaire |
C9H21LiSi |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
lithium;3,3-dimethylbutyl(trimethyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-9(2,3)7-8-10(4,5)6;/h8H,7H2,1-6H3;/q-1;+1 |
Clé InChI |
MBTRXIZBSXBSDC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)C[CH-][Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)


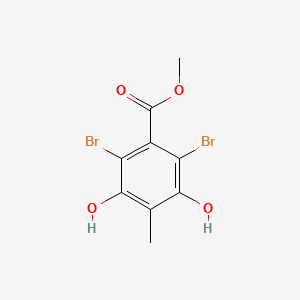

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
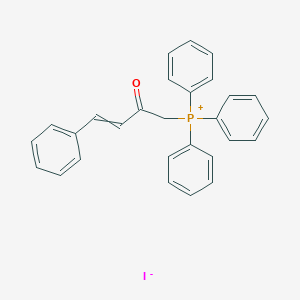
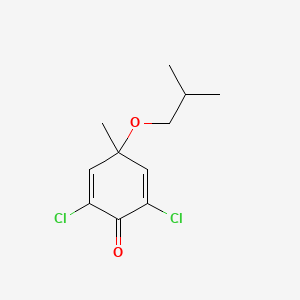
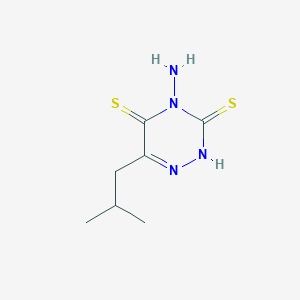
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
